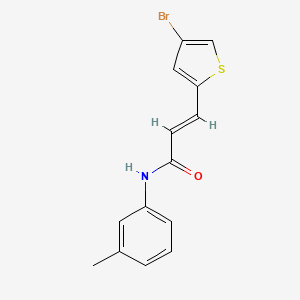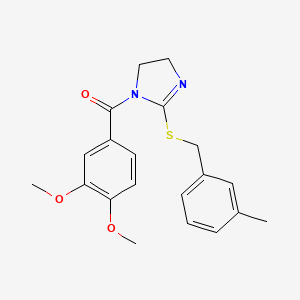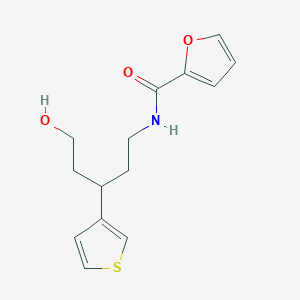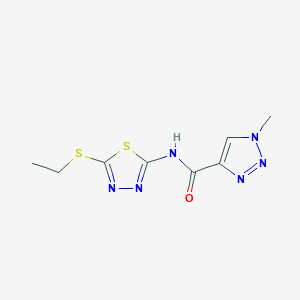
(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide is a useful research compound. Its molecular formula is C14H12BrNOS and its molecular weight is 322.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyacrylamide-based Materials for Electrochemical Devices
Polyacrylamide derivatives have been explored for use in electrochemical devices. For instance, poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) has been synthesized as an electrode-active polymer for organic rechargeable devices, demonstrating significant charging and discharging cycles and a high charging rate performance with an output voltage of 1.2 V (Kenichiroh Koshika et al., 2010).
Spectroscopic Investigations
Spectroscopic techniques have been applied to study the properties of acrylamide derivatives, offering insights into their molecular structure and behavior. An experimental and theoretical investigation of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, a compound similar to "(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide," utilized FT-IR, UV, and NMR techniques, alongside density functional theory (DFT) calculations, to understand its vibrational frequencies, geometric parameters, and electronic properties (Y. Sert et al., 2014).
Biodegradable and Thermoresponsive Polymers
Research on poly(N-isopropyl acrylamide)-based scaffolds has demonstrated their potential in tissue engineering applications due to their degradability, controlled porosity, and thermoresponsive properties. These materials offer a promising platform for developing scaffolds that can support cell infiltration and proliferation in a temperature-dependent manner (A. Galperin et al., 2010).
Environmental and Health Applications
The removal of acrylamide from the environment and its effects on health have been subjects of study, indicating the importance of understanding and mitigating the potential risks associated with acrylamide exposure. Research into acrylamide's impact on cellular viability and mechanisms of toxicity, including oxidative stress, DNA damage, and apoptosis, highlights the need for continued investigation into safer and more effective ways to handle and utilize acrylamide in industrial and food processes (J. Charoenpanich, 2013).
Propiedades
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-3-2-4-12(7-10)16-14(17)6-5-13-8-11(15)9-18-13/h2-9H,1H3,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOPFZSLBEING-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)

![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)

![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)
![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)

![4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2713142.png)
![Furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2713144.png)
